DMH2 is a potent and selective antagonist of the bone morphogenetic protein (BMP) receptor activin receptor-like kinase 3 (ALK3). [] BMPs are a group of growth factors that play a crucial role in various biological processes, including cell proliferation, differentiation, and organ development. [] DMH2 exhibits high affinity for ALK3 and effectively inhibits BMP signaling pathways. [] This compound has emerged as a valuable tool in scientific research, particularly in studies investigating liver regeneration and related processes. []
DMH2 functions as a competitive antagonist of ALK3, a receptor for BMP ligands. [] By binding to ALK3, DMH2 prevents the binding of BMPs, thereby inhibiting the activation of downstream signaling pathways, including SMAD phosphorylation. [] This inhibition of BMP signaling leads to the modulation of various cellular processes, such as cell proliferation, differentiation, and apoptosis, ultimately contributing to the observed effects on liver regeneration. []
DMH2 has shown promise in preclinical studies for its potential to enhance liver regeneration after injury. [] In a mouse model of partial hepatectomy, administration of DMH2 significantly increased liver weight restoration and DNA synthesis, indicating accelerated liver regeneration. [] The compound also modulated the expression of key factors involved in liver regeneration, including interleukin-6, signal transducer and activator of transcription 3, suppressor of cytokine signaling 3, and p53. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: